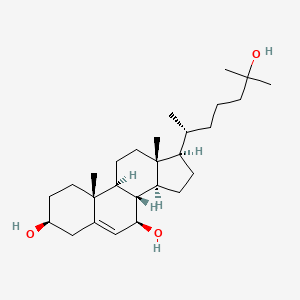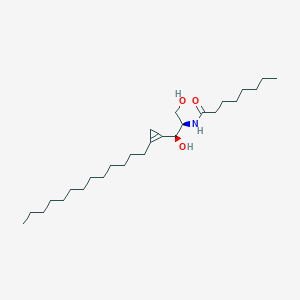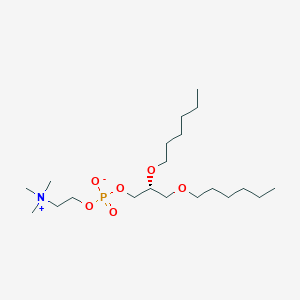
1,1,1-Trideuteriopropane
Descripción general
Descripción
1,1,1-Trideuteriopropane (also known as 1,1,1-TDP) is a hydrocarbon compound composed of three deuterium atoms and one carbon atom. It is a colorless liquid at room temperature and is odorless. The compound is highly flammable and is used in a variety of laboratory and industrial applications. 1,1,1-TDP is a versatile compound that is used in a wide range of scientific research, from biomedical applications to industrial processes.
Aplicaciones Científicas De Investigación
1,1,1-TDP has been used in a variety of scientific research applications, including biomedical research and industrial processes. In biomedical research, 1,1,1-TDP has been used as a tracer molecule to study metabolic pathways and protein-ligand interactions. In industrial processes, 1,1,1-TDP has been used as a fuel, a solvent, and a catalyst in chemical reactions.
Mecanismo De Acción
1,1,1-TDP is a hydrocarbon compound and is therefore not biologically active. It does not bind to any receptors or enzymes and does not interact with any other molecules in the body. As a result, it does not have any direct effect on biochemical or physiological processes.
Biochemical and Physiological Effects
1,1,1-TDP does not have any direct biochemical or physiological effects, as it is not biologically active. However, it can indirectly affect biochemical and physiological processes by acting as a tracer molecule or a fuel. When used as a tracer molecule, 1,1,1-TDP can be used to study metabolic pathways and protein-ligand interactions. When used as a fuel, 1,1,1-TDP can be used to power industrial processes or to generate energy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,1,1-TDP has several advantages for lab experiments. It is a colorless, odorless liquid, making it easier to handle and store than other compounds. It is also highly flammable, making it a useful fuel for industrial processes. Additionally, 1,1,1-TDP is relatively inexpensive and easy to synthesize.
However, there are some limitations to using 1,1,1-TDP in lab experiments. Since it is not biologically active, it cannot be used to directly study biochemical or physiological processes. Additionally, its flammability makes it dangerous to handle and store, and it must be used with caution.
Direcciones Futuras
1,1,1-TDP has a wide range of potential applications in scientific research. For example, it could be used to study metabolic pathways and protein-ligand interactions in greater detail. It could also be used as a fuel for industrial processes or to generate energy. Additionally, 1,1,1-TDP could be used as a catalyst in chemical reactions or as a solvent for organic compounds. Finally, 1,1,1-TDP could be used to study the effects of deuterium on biochemical and physiological processes.
Propiedades
IUPAC Name |
1,1,1-trideuteriopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8/c1-3-2/h3H2,1-2H3/i1D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUOYWHBWRKTHZ-FIBGUPNXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
47.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[(2R)-2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B3044061.png)
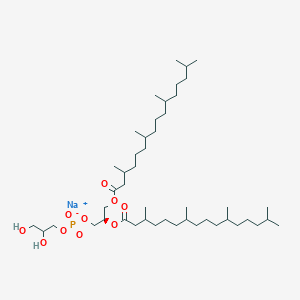
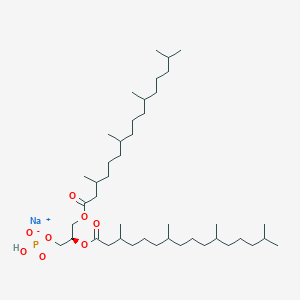
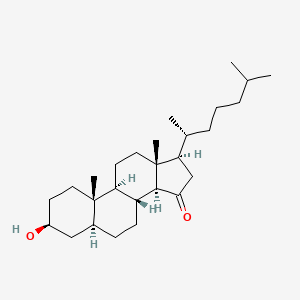
![1,2-di-[(6Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B3044066.png)
![2-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B3044068.png)
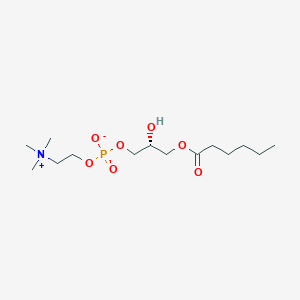

![Disodium;[3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate](/img/structure/B3044071.png)
